5-Dodecylbenzene-1,3-diol

Tyrosinase inhibition Melanin biosynthesis Enzyme kinetics

5-Dodecylbenzene-1,3-diol (synonym: 5-n-dodecylresorcinol, C12-AR) is a 5-alkylresorcinol lipid composed of a 1,3-dihydroxybenzene ring substituted at the C-5 position with a saturated linear twelve-carbon alkyl chain. The molecule belongs to the alkylresorcinol (AR) class, a group of amphiphilic non-isoprenoid phenolic lipids produced by plants, fungi, and bacteria that exhibit chain-length-dependent biological activities including antimicrobial, antioxidant, and membrane-perturbing properties.

Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
CAS No. 72707-60-9
Cat. No. B1341806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Dodecylbenzene-1,3-diol
CAS72707-60-9
Molecular FormulaC18H30O2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
InChIInChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-17(19)15-18(20)14-16/h13-15,19-20H,2-12H2,1H3
InChIKeyVXCBVCVQEPHVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Dodecylbenzene-1,3-diol (CAS 72707-60-9): Core Identity and Sourcing Profile


5-Dodecylbenzene-1,3-diol (synonym: 5-n-dodecylresorcinol, C12-AR) is a 5-alkylresorcinol lipid composed of a 1,3-dihydroxybenzene ring substituted at the C-5 position with a saturated linear twelve-carbon alkyl chain [1]. The molecule belongs to the alkylresorcinol (AR) class, a group of amphiphilic non-isoprenoid phenolic lipids produced by plants, fungi, and bacteria that exhibit chain-length-dependent biological activities including antimicrobial, antioxidant, and membrane-perturbing properties [2]. With a molecular formula of C₁₈H₃₀O₂ and molecular weight of 278.43 g/mol, this C12 homolog occupies a specific position along the alkyl chain-length continuum that distinguishes it from both shorter-chain analogs (e.g., hexylresorcinol, C6) and longer-chain cereal alkylresorcinols (C15–C25) [3].

5-Dodecylbenzene-1,3-diol: Why Alkyl Chain Length Makes In-Class Substitution Non-Trivial


Within the 5-alkylresorcinol family, the length of the alkyl substituent at C-5 fundamentally governs biological potency, target selectivity, membrane partitioning, and mechanism of action [1]. The antibacterial activity of alkylresorcinol homologs depends critically on the number, position, and length of alkyl substituents, with each chain length producing a distinct biological profile [2]. A shorter-chain homolog such as 4-hexylresorcinol (C6) cannot be assumed to replicate the enzyme inhibition kinetics, cytotoxic mechanism, or oxidative-stress modulation behavior of the C12 homolog, because chain-length differences of even a few methylene units can shift the dominant mode of cell death from apoptosis to necrosis [1] and alter scavenging selectivity against reactive oxygen species [3]. The evidence below demonstrates that 5-dodecylbenzene-1,3-diol occupies a measurable and functionally distinct position relative to its nearest alkyl-chain neighbors, making blind substitution scientifically unsound.

5-Dodecylbenzene-1,3-diol: Quantitative Differentiation Evidence Against Closest Analogs


Tyrosinase Inhibition: C12 (Dodecyl) vs. C6 (Hexyl) Direct Head-to-Head Comparison

In a direct comparative study against 4-hexylresorcinol (C6), 5-dodecylresorcinol (C12) demonstrated consistently lower IC50 values for both monophenolase and diphenolase activities of mushroom tyrosinase. For monophenolase, C12 gave an IC50 of 1.15 µM versus 1.24 µM for C6; for diphenolase, IC50 values were 0.80 µM and 0.85 µM respectively [1]. The apparent inhibition constant (Ki) for binding with the free enzyme was 0.405 µM for C12 versus 0.443 µM for C6, indicating approximately 9% tighter enzyme binding for the dodecyl homolog [1]. Both compounds acted as reversible competitive inhibitors, but C12 extended the lag period to 275 s compared with 260 s for C6 at 2 µM concentration [1].

Tyrosinase inhibition Melanin biosynthesis Enzyme kinetics

Superoxide Anion Scavenging: C12 Homolog Differentially Effective Relative to Shorter-Chain ARs

In a comparative evaluation of five alkylresorcinol homologs (alkyl chains of 1, 3, 5, 6, and 12 carbons), only the C6 and C12 homologs demonstrated the ability to prevent superoxide anion (O₂·⁻)-induced conversion of nitroblue tetrazolium (NBT) into formazan [1]. The shorter-chain homologs (C1, C3, and C5) did not exhibit detectable superoxide scavenging activity in this photochemical system [1]. In a bacterial cell-based assay using an E. coli K12 soxS'::luxCDABE reporter strain, ARs with 5–12 carbon chains at 0.1–1.0 µM weakly induced soxS-gene expression, while at 1–10 mM they repressed it, indicating a dual concentration-dependent modulation shared by C5–C12 homologs [1].

Superoxide scavenging Antioxidant Oxidative stress

Cytotoxic Mechanism Differentiation: 5-Dodecylresorcinol (C12-AR) Induces Necrosis, Not Apoptosis

In a comparative study of two structurally close microbial signaling molecules, 5-dodecylresorcinol (C12-AR) and N-dodecanoyl-L-homoserine lactone (C12-HSL) were evaluated against human granulocytes and monocytes [1]. C12-HSL induced apoptosis specifically, as identified by caspase-3 activity and histone-associated DNA fragments, whereas C12-AR induced fast cytolytic effects characteristic of necrosis, evidenced by release of cytoplasmic lactate dehydrogenase (LDH) [1]. Both compounds displayed dose-dependent cytotoxicity at micromolar concentrations, but with greater potency against granulocytes than monocytes [1]. C12-AR also destabilized erythrocyte membranes, consistent with a membrane-perturbing mechanism distinct from the receptor-mediated apoptosis pathway of C12-HSL [1].

Cytotoxicity mechanism Necrosis vs apoptosis Host-microbe interaction

Antibacterial Structure-Activity Relationship: C12 Chain Length Corresponds to Maximum Activity in Resorcinol Monoalkyl Ether Series

A systematic SAR study of resorcinol monoalkyl ethers with alkyl chain lengths from methyl (C1) through hexadecyl (C16) tested against Mycobacterium tuberculosis in Kirchner medium established that antibacterial activity increased progressively with alkyl chain length, reached a maximum at approximately C12, and declined thereafter [1]. Although this study was conducted on monoalkyl ethers rather than free 5-alkylresorcinols, the finding that the C12 chain length represents an optimum for antimycobacterial activity in this phenolic scaffold is consistent with the general principle that intermediate alkyl chain lengths (~C10–C14) confer an optimal balance of hydrophobicity and molecular mobility for membrane-targeting phenolic compounds [2].

Antibacterial SAR Mycobacterium tuberculosis Chain-length optimum

Antimicrobial Spectrum: 5-Dodecylresorcinol Exhibits Broad Gram-Positive Activity with Moderate Potency

5-Dodecylresorcinol isolated from Pterocarpus erinaceus stem bark demonstrated moderate antimicrobial activity at a concentration of 1000 µg/mL in disc diffusion assays [1]. Independently, dodecylresorcinols are reported in the AntibioticDB database to possess activity against Gram-positive species including Staphylococcus aureus, S. epidermidis, Enterococcus hirae, Streptococcus mutans, and Bacillus subtilis [2]. For context, 4-hexylresorcinol (the C6 clinical antiseptic) inhibits Gram-positive bacteria at 20–50 mg/L (20–50 µg/mL) and Gram-negative bacteria at 65 mg/L [3]. The C12 homolog's higher testing concentration (1000 µg/mL) reflects the natural product isolation context and single-concentration screening design rather than intrinsic inferiority; systematic MIC determination across a homologous dilution series against standardized strains remains a literature gap.

Antimicrobial screening Gram-positive bacteria Disc diffusion

5-Dodecylbenzene-1,3-diol: Evidence-Backed Research and Application Scenarios


Tyrosinase Inhibition Studies for Cosmetic and Agricultural Bioscience

The direct head-to-head enzyme kinetics data (IC50: 1.15 µM monophenolase, 0.80 µM diphenolase; Ki: 0.405 µM) [1] support the use of 5-dodecylbenzene-1,3-diol as a competitive tyrosinase inhibitor probe. Compared to 4-hexylresorcinol, which is already employed as an anti-browning agent in foods and a skin-lightening ingredient, the C12 homolog offers marginally higher intrinsic potency (~7–9%) and, due to its longer alkyl chain, potentially greater substantivity in lipid-rich environments such as the stratum corneum or cuticular surfaces. This makes it a candidate compound for comparative formulation studies in cosmetic melanin modulation and for investigating phenoloxidase inhibition in insect pest control research.

Host-Microbe Interaction and Immunomodulation Research

The mechanistic differentiation between C12-AR (necrosis via membrane destabilization, LDH release) and the structurally related signaling molecule C12-HSL (apoptosis via caspase-3) [1] positions 5-dodecylbenzene-1,3-diol as a valuable chemical tool in quorum-sensing and bacterial pathogenesis research. Laboratories studying Pseudomonas aeruginosa virulence or bacterial immune evasion can employ C12-AR to selectively induce necrotic cell death in host immune cells, enabling dissection of the immunological consequences of necrosis versus apoptosis in the context of infection. This specific mechanistic fingerprint is not reported for shorter-chain alkylresorcinols in primary immune cell models.

Oxidative Stress Modulation in Bacterial Model Systems

The demonstration that C12-AR directly scavenges superoxide anions and modulates soxS-regulon expression in E. coli at concentrations spanning 0.1 µM to 10 mM [1] supports its use in bacterial oxidative stress research. Unlike shorter-chain homologs (C1–C5) that lack direct superoxide scavenging activity, C12-AR combines radical-quenching capacity with the membrane-partitioning behavior conferred by its long alkyl chain. This dual functionality enables studies of membrane-localized antioxidant effects and the interplay between chemical antioxidant activity and the bacterial transcriptional response to oxidative stress.

Antibacterial Lead Optimization and Structure-Activity Relationship Expansion

The historical SAR evidence indicating that antibacterial activity of resorcinol-derived phenolics peaks near the C12 chain length [1] combined with the documented Gram-positive spectrum [2] supports the prioritization of 5-dodecylbenzene-1,3-diol as a core scaffold in medicinal chemistry campaigns aimed at developing novel alkylresorcinol-based anti-infectives. The critical literature gap—the absence of systematic broth microdilution MIC data for C12-AR against a standardized panel including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli—represents a high-value opportunity for procurement-driven comparative MIC determination. Establishing these values would position C12-AR relative to the well-characterized C6 antiseptic and inform whether the optimum-chain-length principle translates to a clinically meaningful potency advantage.

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